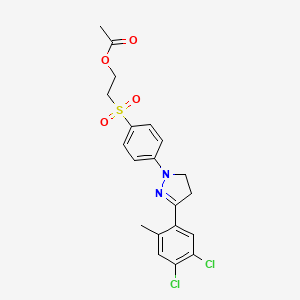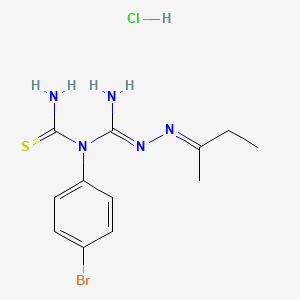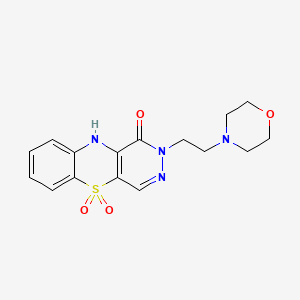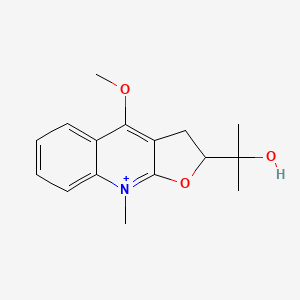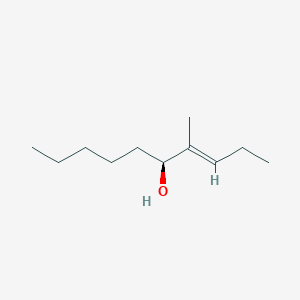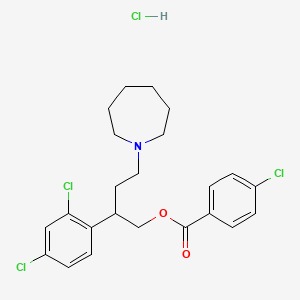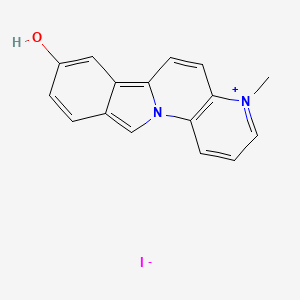
8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide: is a heterocyclic compound that belongs to the class of pyridocarbazoles This compound is characterized by its unique structure, which includes a pyrido[3,2-a]carbazolium core with a hydroxyl group at the 8th position and a methyl group at the 4th position, along with an iodide ion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1,2,3,4-tetrahydrocarbazole with iodine in the presence of a base, followed by oxidation to introduce the hydroxyl group at the 8th position. The reaction conditions often include the use of solvents like methanol or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed.
化学反应分析
Types of Reactions: 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridocarbazole core.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides, cyanides, or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products:
Oxidation: Formation of 8-oxo-4-methyl-11H-pyrido(3,2-a)carbazolium iodide.
Reduction: Formation of 4-methyl-11H-pyrido(3,2-a)carbazolium iodide.
Substitution: Formation of 8-hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium derivatives with different substituents at the iodide position.
科学研究应用
Chemistry: 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties.
Biology: In biological research, this compound is studied for its potential as an anticancer agent. Its ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a promising candidate for cancer therapy.
Medicine: The compound’s potential therapeutic applications extend to its use as an antimicrobial and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a versatile molecule in drug discovery.
Industry: In the industrial sector, this compound is used in the development of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the production of colorants for textiles and inks.
作用机制
The mechanism of action of 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide involves its interaction with DNA and enzymes. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects.
相似化合物的比较
- 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium chloride
- 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium bromide
- 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium sulfate
Comparison: Compared to its chloride, bromide, and sulfate counterparts, 8-Hydroxy-4-methyl-11H-pyrido(3,2-a)carbazolium iodide exhibits unique properties due to the presence of the iodide ion. The iodide ion enhances the compound’s ability to form stable complexes with metals, making it more effective in industrial applications. Additionally, the iodide ion’s larger size and polarizability contribute to the compound’s distinct electronic and optical properties, making it a valuable molecule in material science research.
属性
CAS 编号 |
102852-73-3 |
|---|---|
分子式 |
C16H13IN2O |
分子量 |
376.19 g/mol |
IUPAC 名称 |
4-methylisoindolo[2,1-a][1,5]naphthyridin-4-ium-8-ol;iodide |
InChI |
InChI=1S/C16H12N2O.HI/c1-17-8-2-3-16-15(17)7-6-14-13-9-12(19)5-4-11(13)10-18(14)16;/h2-10H,1H3;1H |
InChI 键 |
PRHKXGFYYFJQIW-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=CC=CC2=C1C=CC3=C4C=C(C=CC4=CN23)O.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


